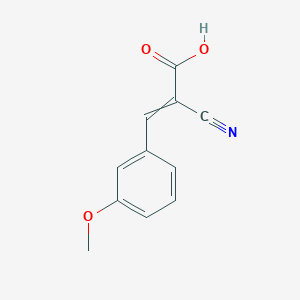

2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

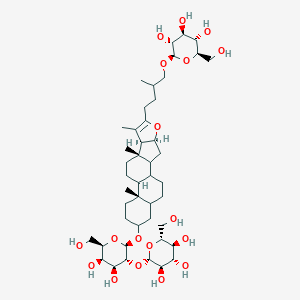

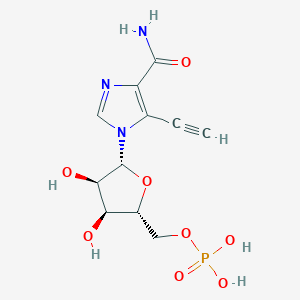

“2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 126058-00-2 . Its IUPAC name is (2Z)-2-cyano-3-(3-methoxyphenyl)-2-propenoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H9NO3 . The compound has a molecular weight of 203.2 . The InChI code of the compound is 1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-5- .Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . It has a boiling point of 380.4±32.0 °C at 760 mmHg . The compound has a molar refractivity of 54.8±0.3 cm3 . It has 4 H bond acceptors and 1 H bond donor .Scientific Research Applications

Antimicrobial Properties

One significant area of research for 2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid and its derivatives is in exploring their antimicrobial properties. Studies have identified various cyanobacterial compounds, including aromatic compounds like benzoic acid and cyanobacterin, with antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This highlights the potential of cyano-compounds as sources for developing new antimicrobials to combat drug-resistant infections (Swain, Paidesetty, & Padhy, 2017).

Lignin Decomposition

Research on the acidolysis of lignin model compounds, including derivatives similar to this compound, reveals insights into the breakdown of lignin, a major plant cell wall component. Such studies are crucial for understanding how lignin decomposes in nature and for developing efficient methods for converting biomass into valuable chemicals and fuels. The findings suggest different mechanisms of bond cleavage depending on the presence of specific functional groups, indicating the complexity of lignin decomposition processes (Yokoyama, 2015).

Anti-cancer and Anti-inflammatory Applications

4′-Geranyloxyferulic acid, a derivative of this compound, has shown promising anti-inflammatory and anti-tumor properties. It acts as a dietary colon cancer chemopreventive agent and has been studied for its effectiveness in inhibiting colon cancer growth and development in animal models. This points to the potential use of such compounds in cancer prevention and treatment, especially when delivered as prodrugs or part of phytopreparations (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Enzymatic Treatment of Organic Pollutants

The enzymatic treatment of organic pollutants using oxidoreductive enzymes, in the presence of redox mediators, has been explored as an effective method for degrading recalcitrant compounds in wastewater. This approach enhances the degradation efficiency of pollutants and expands the range of substrates that can be treated. Enzymes such as laccases and peroxidases, when used with redox mediators like 1-hydroxybenzotriazole and violuric acid, have shown potential in transforming a wide spectrum of aromatic compounds, suggesting a viable method for industrial effluent treatment (Husain & Husain, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEFWVUNBYJXKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327234 |

Source

|

| Record name | 2-Propenoicacid, 2-cyano-3-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126058-00-2 |

Source

|

| Record name | 2-Propenoicacid, 2-cyano-3-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)

![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)